molecular formula C7H7F3N2 B6618063 5-methyl-2-(trifluoromethyl)pyridin-3-amine CAS No. 1552163-99-1

5-methyl-2-(trifluoromethyl)pyridin-3-amine

Cat. No.: B6618063
CAS No.: 1552163-99-1
M. Wt: 176.14 g/mol
InChI Key: HAFRZWQXZKNNNQ-UHFFFAOYSA-N
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Description

5-methyl-2-(trifluoromethyl)pyridin-3-amine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The trifluoromethyl group (-CF3) and the amine group (-NH2) attached to the pyridine ring confer unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(trifluoromethyl)pyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This method is favored due to its mild reaction conditions and high functional group tolerance.

Another method involves the direct amination of 5-methyl-2-(trifluoromethyl)pyridine using ammonia or an amine source under suitable reaction conditions . This process typically requires a catalyst, such as a transition metal complex, to facilitate the amination reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-(trifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-methyl-2-(trifluoromethyl)pyridin-3-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . Additionally, the amine group can form hydrogen bonds with target proteins, influencing their conformation and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-(trifluoromethyl)pyridine
  • 5-chloro-2-(trifluoromethyl)pyridin-3-amine
  • 5-methyl-2-(trifluoromethyl)pyridine

Uniqueness

5-methyl-2-(trifluoromethyl)pyridin-3-amine is unique due to the presence of both the trifluoromethyl and amine groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds . The trifluoromethyl group enhances the compound’s electron-withdrawing ability, while the amine group provides nucleophilic sites for further chemical modifications .

Properties

IUPAC Name

5-methyl-2-(trifluoromethyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c1-4-2-5(11)6(12-3-4)7(8,9)10/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFRZWQXZKNNNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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